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Compound of Interest

Compound Name: 1-Bromo-2-chloro-6-iodobenzene

Cat. No.: B2928700

An In-Depth Technical Guide to 1-Bromo-2-chloro-6-iodobenzene: Properties, Synthesis, and
Reactivity

Introduction

1-Bromo-2-chloro-6-iodobenzene is a tri-substituted halogenated aromatic compound that
serves as a highly versatile and valuable building block in modern organic synthesis. Its utility
stems from the unique arrangement and differential reactivity of the three distinct halogen
atoms—iodine, bromine, and chlorine—on the benzene ring. This structural feature allows for
programmed, site-selective functionalization through a variety of cross-coupling and metal-
exchange reactions. For researchers, scientists, and professionals in drug development and
agrochemical synthesis, this molecule offers a powerful platform for constructing complex,
multi-substituted aromatic systems with high precision, making it an indispensable intermediate
for creating novel pharmaceuticals and advanced materials.[1][2][3]

Physicochemical and Spectroscopic Properties

The fundamental properties of 1-Bromo-2-chloro-6-iodobenzene are crucial for its handling,
characterization, and application in synthesis.

Table 1: Core Physicochemical Properties
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Property Value Source(s)

1-Bromo-2-chloro-6-
IUPAC Name . [4]
iodobenzene

2-Bromo-1-chloro-3-

Synenyms iodobenzene 4]

CAS Number 1369793-66-7 [4][5]
Molecular Formula CeHsBrClI [4115]
Molecular Weight 317.35 g/mol [4][5]

No data available, likely a solid
Appearance [5]
at room temperature

| Purity | Typically 298% [[5] |
Spectroscopic Data

Spectroscopic analysis is essential for verifying the structure and purity of 1-Bromo-2-chloro-
6-iodobenzene. While a specific spectrum for this exact isomer is not readily available in the
provided search results, data from closely related isomers and general principles of NMR
spectroscopy allow for a reliable prediction of its spectral characteristics.

* 1H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the
unsymmetrical substitution pattern. It would feature three distinct aromatic protons, likely
appearing as a set of coupled multiplets in the aromatic region (& 7.0-8.0 ppm). The precise
chemical shifts and coupling constants would depend on the specific electronic effects of the
three different halogens.

e 13C NMR Spectroscopy: The carbon NMR spectrum would show six distinct signals for the
aromatic carbons, with their chemical shifts influenced by the electronegativity and position
of the attached halogens.

o Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern due to
the presence of bromine (isotopes 7°Br and 8!Br in an approximate 1:1 ratio) and chlorine
(isotopes 3>Cl and 37Cl in an approximate 3:1 ratio), aiding in its identification.
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Synthesis Strategies

The synthesis of polysubstituted haloarenes like 1-Bromo-2-chloro-6-iodobenzene typically
involves a multi-step sequence that leverages the directing effects of functional groups on an
aromatic ring. A common and effective strategy begins with a substituted aniline, followed by
sequential halogenation and a final deamination step.[6]

A representative pathway involves:

e Protection of an Aniline: Starting with an aniline derivative, the amino group is often
protected (e.g., via acetylation) to modulate its activating effect and prevent side reactions.[6]

» Directed Halogenation: Electrophilic aromatic substitution reactions are performed to
introduce the halogen atoms at specific positions, guided by the directing effects of the
protected amino group and any existing halogens.[6]

o Deprotection: The protecting group is removed to regenerate the amino group.

» Deamination: The final and crucial step is the removal of the amino group. This is typically
achieved through a Sandmeyer-type reaction, where the aniline is converted to a diazonium
salt and subsequently reduced to yield the target tri-halobenzene.[3][6][7] An improved
method for this step utilizes alkyl nitrites (e.g., isoamyl nitrite) in DMF, which offers higher
yields and simpler product isolation via extraction rather than steam distillation.[7][8]

Reactivity and Mechanistic Insights: The Power of
Differential Halogen Reactivity

The synthetic power of 1-Bromo-2-chloro-6-iodobenzene lies in the differential reactivity of its
three halogen substituents. This allows chemists to perform sequential, site-selective reactions,
treating each halogen as a distinct functional handle. The generally accepted order of reactivity
for the most common and synthetically valuable transformations is:

lodine > Bromine > Chlorine

This hierarchy is most pronounced in palladium-catalyzed cross-coupling reactions and
halogen-metal exchange processes.
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Palladium-Catalyzed Cross-Coupling Reactions (e.g.,
Suzuki-Miyaura Coupling)

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. In this context,
the carbon-iodine bond is the most susceptible to oxidative addition to a Pd(0) catalyst, which
is the rate-determining step of the catalytic cycle.[9][10] This high reactivity allows for the
selective coupling of an organoboron reagent at the C-I position while leaving the C-Br and C-
Cl bonds intact.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Objective: To selectively couple an arylboronic acid at the C-I position of 1-Bromo-2-chloro-6-
iodobenzene.

Methodology:

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 1-Bromo-2-
chloro-6-iodobenzene (1.0 eq.).

e Add the desired arylboronic acid (1.1-1.5 eq.).

e Add a palladium catalyst, such as Pd(PPhs)4 (1-5 mol%), and a suitable base, typically an
aqueous solution of Na2COs or K2COs (2-3 eq.).

¢ Add a solvent system, commonly a mixture of toluene and water or dioxane and water.
o Heat the reaction mixture (typically 80-100 °C) and monitor its progress by TLC or GC-MS.

e Upon completion, cool the reaction to room temperature, dilute with water, and extract the
product with an organic solvent (e.g., ethyl acetate).

» Dry the combined organic layers over anhydrous Na:SOa, filter, and concentrate under
reduced pressure.

 Purify the crude product by column chromatography to yield the 2-bromo-3-chloro-
substituted biphenyl derivative.
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Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling
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Caption: The Suzuki-Miyaura catalytic cycle for selective C-I bond activation.

Halogen-Metal Exchange

Halogen-metal exchange is a powerful method for generating organometallic reagents, most
commonly organolithiums.[11] The reaction rate is highly dependent on the halogen, following
the same | > Br > Cl trend.[12] By carefully controlling the stoichiometry and temperature
(typically very low, e.g., -78 °C), one can selectively replace the iodine atom with lithium using
an organolithium reagent like n-butyllithium or tert-butyllithium. The resulting aryllithium species
is a potent nucleophile that can be trapped with various electrophiles (e.g., COz, aldehydes,
ketones) to install a new functional group at the original site of the iodine.

Diagram: Selective Halogen-Metal Exchange and Electrophilic Quench
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Caption: Workflow for site-selective functionalization via I/Li exchange.

Applications in Research and Development

The ability to perform sequential, regiocontrolled reactions makes 1-Bromo-2-chloro-6-
iodobenzene a valuable precursor in several fields:

o Pharmaceutical Synthesis: It serves as a core scaffold for building complex drug candidates
where precise substitution patterns on the aromatic ring are essential for biological activity
and optimizing pharmacokinetic properties.[1][2]

» Agrochemical Development: It is used to synthesize novel pesticides and herbicides, as the
introduction of specific halogen patterns can significantly influence a molecule's biological
efficacy and environmental persistence.[1]

» Materials Science: This compound can be a precursor for developing functional organic
materials, such as those used in organic electronics, where tailored molecular structures
dictate the material's properties.[2]

Safety and Handling

As a laboratory chemical, 1-Bromo-2-chloro-6-iodobenzene must be handled with
appropriate care.

o GHS Hazard Classification: It is classified as an irritant. Hazard statements indicate it causes
skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation
(H335). It may also be harmful if swallowed.[4][13]
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 Precautionary Measures:

Work in a well-ventilated fume hood.

o

[¢]

Wear standard personal protective equipment (PPE), including safety goggles, a lab coat,
and chemical-resistant gloves.[13]

[¢]

Avoid breathing dust, fumes, or vapors.[13]

[¢]

Wash hands thoroughly after handling.[13]

[e]

Store in a tightly sealed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. nbinno.com [nbinno.com]
e 2. nbinno.com [nbinno.com]
e 3. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]

e 4. 2-Bromo-1-chloro-3-iodobenzene | C6H3BrCll | CID 99769447 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 5. 1-Bromo-2-chloro-6-iodobenzene | CymitQuimica [cymitquimica.com]
e 6. medium.com [medium.com]

e 7.pubs.acs.org [pubs.acs.org]

e 8. pubs.acs.org [pubs.acs.org]

o 9. researchgate.net [researchgate.net]

e 10. pubs.acs.org [pubs.acs.org]

e 11. Metal-halogen exchange - Wikipedia [en.wikipedia.org]

e 12. macmillan.princeton.edu [macmillan.princeton.edu]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.fishersci.com/store/msds?partNumber=AAA17020&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAA17020&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AAA17020&productDescription=keyword&vendorId=VN00024248&countryCode=US&language=en
https://www.benchchem.com/product/b2928700?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/other-organic-chemicals/the-indispensable-role-of-1-bromo-2-chloro-3-iodobenzene-in-modern-chemical-synthesis-cp
https://www.nbinno.com/article/other-organic-chemicals/1-bromo-4-chloro-2-iodobenzene-cornerstone-in-halogenated-aromatic-synthesis-xe
https://www.benchchem.com/product/b084608
https://pubchem.ncbi.nlm.nih.gov/compound/99769447
https://pubchem.ncbi.nlm.nih.gov/compound/99769447
https://cymitquimica.com/products/10-F516375/1-bromo-2-chloro-6-iodobenzene/
https://medium.com/@mrshiveknarang/6-stage-synthesis-of-1-bromo-3-chloro-5-iodobenzene-from-aniline-53ae188f14a6
https://pubs.acs.org/doi/pdf/10.1021/ed081p111
https://pubs.acs.org/doi/10.1021/ed081p111
https://www.researchgate.net/figure/Graphical-representation-of-the-Suzuki-reaction-of-iodobenzene-bromobenzene-and_fig5_351824028
https://pubs.acs.org/doi/10.1021/acs.organomet.8b00189
https://en.wikipedia.org/wiki/Metal%E2%80%93halogen_exchange
https://macmillan.princeton.edu/wp-content/uploads/SL-LiExchange.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2928700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

e 13. fishersci.com [fishersci.com]

 To cite this document: BenchChem. [1-Bromo-2-chloro-6-iodobenzene chemical properties].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2928700#1-bromo-2-chloro-6-iodobenzene-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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